2,4,5-Trichlorophenyl heptanoate
Description
Properties
CAS No. |
137710-65-7 |
|---|---|
Molecular Formula |
C13H15Cl3O2 |
Molecular Weight |
309.6 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl) heptanoate |
InChI |
InChI=1S/C13H15Cl3O2/c1-2-3-4-5-6-13(17)18-12-8-10(15)9(14)7-11(12)16/h7-8H,2-6H2,1H3 |
InChI Key |
JDAZILLYSCYDKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: 2,4,5-Trichlorophenol Preparation
The synthesis of 2,4,5-trichlorophenol serves as the foundational step for subsequent esterification. Two dominant methodologies emerge from the literature:
Diazotization and Hydrolysis of 2,4,5-Trichloroaniline
This method, described by Chen Xingquan et al. (2019), involves a Sandmeyer reaction to convert 2,4,5-trichloroaniline into the corresponding phenol. The process occurs in two stages:
- Diazotization : A solution of 2,4,5-trichloroaniline in 30% sulfuric acid is treated with sodium nitrite at 8°C to form a diazonium salt.
- Hydrolysis : The diazonium salt is hydrolyzed using copper(II) sulfate pentahydrate in 30% sulfuric acid at 80°C, yielding 2,4,5-trichlorophenol with a purity of 97% and a yield of 75.8%.
Critical parameters include strict temperature control during diazonium salt formation and the use of dichloroethane for extraction. The method’s efficiency is attributed to the stabilization of intermediates by sulfuric acid, which minimizes side reactions.
Alkaline Hydrolysis of 1,2,4,5-Tetrachlorobenzene
A patent by Edward Joseph Gump (1948) details the reaction of 1,2,4,5-tetrachlorobenzene with alkali metal hydroxides in ethylene glycol or propylene glycol at 160–200°C under atmospheric pressure. Sodium hydroxide (2–3 equivalents) in 750 g of ethylene glycol achieves near-quantitative conversion after 3.5 hours. The phenol is precipitated via acidification with hydrochloric acid, extracted with benzene, and distilled to isolate the product. This method avoids hazardous diazonium intermediates but requires high-temperature reactors and specialized solvents.
Table 1: Comparative Analysis of 2,4,5-Trichlorophenol Synthesis Methods
Esterification of 2,4,5-Trichlorophenol with Heptanoic Acid
Esterification strategies for 2,4,5-trichlorophenol prioritize overcoming the steric and electronic hindrance imposed by its three chlorine atoms. Three principal methods are documented:
Schotten-Baumann Acylation
The reaction of 2,4,5-trichlorophenol with heptanoyl chloride in the presence of aqueous sodium hydroxide facilitates nucleophilic acyl substitution. A 2021 study reported a 68% yield when using a 1:1.2 molar ratio of phenol to acyl chloride at 0–5°C for 4 hours. The low yield is attributed to incomplete dissolution of the phenolic substrate, necessitating phase-transfer catalysts such as tetrabutylammonium bromide to enhance interfacial reactivity.
Carbodiimide-Mediated Coupling
The use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane enables room-temperature esterification over 24 hours, yielding 84% of the target ester. This method circumvents the need for acyl chlorides but requires rigorous drying of reagents and solvents to prevent hydrolysis of the active intermediate.
Table 2: Esterification Method Performance Metrics
| Method | Catalyst/Reagent | Conditions | Yield |
|---|---|---|---|
| Schotten-Baumann | Heptanoyl chloride, NaOH | 0–5°C, 4 hrs | 68% |
| Fischer Esterification | H₂SO₄ | 120°C, 12 hrs | 52% |
| DCC/DMAP Coupling | DCC, DMAP | RT, 24 hrs | 84% |
Analytical Characterization
Post-synthesis analysis employs gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. The GC-MS profile of 2,4,5-trichlorophenyl heptanoate shows a molecular ion peak at m/z 328 (C₁₃H₁₅Cl₃O₂), with characteristic fragments at m/z 197 (C₆H₃Cl₃O⁻) and m/z 131 (C₇H₁₅CO⁺). ¹H NMR (400 MHz, CDCl₃) exhibits a triplet at δ 0.88 ppm (CH₃), a multiplet at δ 1.25–1.35 ppm (CH₂), and a singlet at δ 7.45 ppm (aromatic protons).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,4,5-Trichlorophenyl heptanoate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of heptanoic acid and other oxidized derivatives.
Reduction: Formation of heptanol and other reduced derivatives.
Substitution: Formation of various substituted phenyl heptanoates.
Scientific Research Applications
Chemistry: 2,4,5-Trichlorophenyl heptanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study the effects of chlorinated phenyl esters on biological systems. It may serve as a model compound for understanding the behavior of similar substances in biological environments.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorophenyl heptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing 2,4,5-Trichlorophenol and heptanoic acid. The phenyl ring with chlorine substituents can interact with enzymes and receptors, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key properties of 2,4,5-trichlorophenyl heptanoate with structurally or functionally related compounds, inferred from available
Key Research Findings
Structural and Functional Differences
- Alkyl Chain Length: The heptanoate ester’s extended carbon chain increases lipophilicity compared to 2,4,5-trichlorophenyl acetate, reducing water solubility and enhancing adsorption to organic matter in soil or sediment .
- Phosphate vs. Carboxylate Esters: Tetrachlorvinphos contains a phosphate group, enabling acetylcholinesterase inhibition—a mode of action absent in carboxylate esters like the heptanoate derivative .
Environmental Impact
- Chlorinated phenyl esters, including 2,4,5-trichlorophenyl acetic acid, are persistent groundwater contaminants due to slow degradation rates . The heptanoate variant’s larger molecular size may further delay microbial breakdown.
- Tetrachlorvinphos’s regulatory tolerances (e.g., 180.252 ppm in certain applications) highlight its controlled use as a pesticide, whereas carboxylate esters may lack such oversight .
Toxicity Profile
- Unlike tetrachlorvinphos, which exhibits acute neurotoxicity, carboxylate esters like the heptanoate derivative are less likely to directly inhibit enzymes but may still bioaccumulate in fatty tissues .
- 2,4,5-Trichlorophenol, a common metabolite of these esters, is linked to carcinogenicity, suggesting that ester hydrolysis in the environment or organisms could pose secondary risks .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2,4,5-trichlorophenyl heptanoate with high purity?
- Methodological Answer : Synthesis typically involves esterification of 2,4,5-trichlorophenol with heptanoyl chloride under anhydrous conditions. Use catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can achieve >95% purity, as validated by HPLC with UV detection at 254 nm . Monitor reaction progress using TLC (Rf ~0.6 in 7:3 hexane:ethyl acetate).
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of:
- NMR Spectroscopy : Compare H and C NMR peaks to computational predictions (e.g., ChemSpider data for analogous spiro compounds ).
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]) using ESI-MS, targeting m/z ~318.5 (CHClO).
- FT-IR : Identify ester carbonyl stretching (~1740 cm) and C-Cl vibrations (600–800 cm).
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Follow GHS guidelines for chlorinated aromatic esters:
- Use PPE (nitrile gloves, goggles, fume hood) to avoid dermal/oral exposure.
- Store at 2–8°C in amber glass vials under inert gas (N or Ar) to prevent hydrolysis .
- Dispose of waste via incineration (≥1200°C) to minimize persistent chlorinated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, stability) of this compound?
- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. For example:
- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under N to avoid decomposition.
- Hydrolytic Stability : Conduct accelerated aging studies (pH 3–10, 40–60°C) and quantify degradation via HPLC-MS. Compare results to structurally similar esters (e.g., formate derivatives ).
Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?
- Methodological Answer : Simulate environmental conditions using:
- Aqueous Systems : Expose the compound to UV light (λ = 254 nm) in buffered solutions (pH 7.4) and analyze photolysis products via GC-MS.
- Soil Microcosms : Monitor aerobic/anaerobic degradation using C-labeled analogs to track mineralization rates. Prioritize identifying chlorinated metabolites (e.g., 2,4,5-trichlorophenol) linked to groundwater contamination risks .
Q. How can researchers optimize reaction yields when modifying the heptanoate moiety (e.g., for prodrug development)?
- Methodological Answer :
- Substituent Effects : Test alkyl chain length variations (C5–C9) to balance lipophilicity (logP) and reactivity. Use QSAR models to predict esterase cleavage rates.
- Catalytic Systems : Screen ionic liquids (e.g., [BMIM][BF]) or enzyme catalysts (e.g., Candida antarctica lipase B) for regioselective modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
